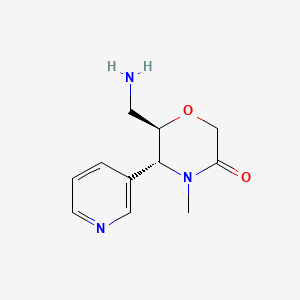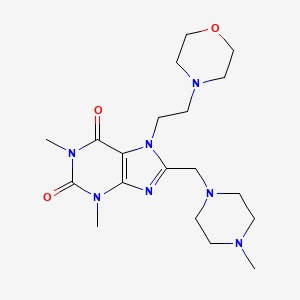
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-fluorobenzamide is an intricate synthetic compound, characterized by its unique molecular structure. The compound finds its significance in various fields such as chemistry, biology, medicine, and industrial applications due to its notable chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-fluorobenzamide generally involves multiple steps:
Formation of the 6,7-dimethoxy-3,4-dihydroisoquinoline Core: : Starting with a precursor such as 6,7-dimethoxyphthalide, followed by reduction and cyclization.
Sulfonylation: : Reacting the isoquinoline core with a sulfonyl chloride derivative under basic conditions.
Attachment of the Ethyl Linker: : Through an alkylation reaction.
Amidation: : Final coupling with 2-fluorobenzoyl chloride under controlled conditions to form the desired compound.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yield and purity:
Use of automated reactors for precise temperature and pressure control.
Solvent optimization to enhance reaction rates and simplify purification.
Catalysts and additives to improve efficiency and selectivity of reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidative modifications on the isoquinoline ring.
Reduction: : Potential reduction of the sulfonyl group under specific conditions.
Substitution: : Aromatic substitutions on the fluorobenzamide moiety.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Halogenating agents, nucleophiles.
Major Products
Reactions typically yield modified analogs of the parent compound with altered biological properties, which are often used in further research applications.
Scientific Research Applications
Chemistry
Catalysis: : The compound’s unique structure makes it a potential candidate for catalyzing certain organic reactions.
Molecular Probes: : Used in studying binding interactions due to its distinct functional groups.
Biology and Medicine
Pharmacological Studies: : Evaluated for its potential as a therapeutic agent due to its bioactivity.
Enzyme Inhibition: : Investigated for its ability to inhibit specific enzymes, making it a valuable tool in biochemistry.
Industry
Chemical Synthesis: : Employed as an intermediate in the synthesis of more complex molecules.
Material Science: : Studied for its properties in forming novel materials with specific functionalities.
Mechanism of Action
Molecular Targets
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-fluorobenzamide interacts primarily with certain proteins or enzymes, potentially inhibiting their function through binding at active sites.
Pathways Involved
In biological systems, this compound might influence signaling pathways by modifying enzyme activity, which can lead to downstream effects impacting cell function and behavior.
Comparison with Similar Compounds
Similar compounds include other isoquinoline and benzamide derivatives:
6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: : Shares the core structure but lacks the sulfonyl and ethyl modifications.
2-fluorobenzamide derivatives: : These have similar aromatic structures but different functional groups.
Uniqueness
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-fluorobenzamide is unique due to its combined features of isoquinoline, sulfonyl, and fluorobenzamide, providing a distinct profile that supports its varied applications.
Properties
IUPAC Name |
N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O5S/c1-27-18-11-14-7-9-23(13-15(14)12-19(18)28-2)29(25,26)10-8-22-20(24)16-5-3-4-6-17(16)21/h3-6,11-12H,7-10,13H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSAUJFBSYOMCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)C3=CC=CC=C3F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-ethyl 2-(4-(dimethylamino)benzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2651379.png)

![3-(2-Methoxyphenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2651381.png)
![5-((2-hydroxyethyl)thio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2651383.png)
![3-benzyl-8-(2-fluorobenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2651387.png)
![6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine](/img/structure/B2651389.png)
![2,6-Dimethylphenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate](/img/structure/B2651390.png)

![Rac-methyl (1r,2r,4s)-2-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2651393.png)


![4-({[5-(5-Chlorothien-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine](/img/structure/B2651398.png)
![5-Bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2651399.png)

